molecular formula C22H20N4O5 B2571908 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1207011-62-8

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2571908
CAS No.: 1207011-62-8
M. Wt: 420.425
InChI Key: BXKWFHJMJIEPOL-UHFFFAOYSA-N
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Description

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, an oxadiazole ring, and a tetrahydroquinazoline core

Preparation Methods

The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

Mechanism of Action

The mechanism of action of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound has been shown to:

Comparison with Similar Compounds

When compared to similar compounds, 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique combination of structural features. Similar compounds include:

Properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-2-3-10-25-21(27)15-6-4-5-7-16(15)26(22(25)28)12-19-23-20(24-31-19)14-8-9-17-18(11-14)30-13-29-17/h4-9,11H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKWFHJMJIEPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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